molecular formula C21H28FN3O B1609360 Enecadin CAS No. 259525-01-4

Enecadin

Cat. No. B1609360
M. Wt: 357.5 g/mol
InChI Key: SZSHJTJCJOWMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enecadin is a small molecule that has been investigated for the treatment of stroke . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

Enecadin has a chemical formula of C21H28FN3O . It is a phenylpyrimidine, which means it contains a benzene ring linked to a pyrimidine ring . The molecular structure of a compound can be represented in various ways, including SMILES strings, InChI strings, and 3D structures . For Enecadin, the InChI string is InChI=1S/C21H28FN3O/c1-17-23-20 (18-8-10-19 (22)11-9-18)16-21 (24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 .

Scientific Research Applications

Phosphatidylinositol-4,5-bisphosphate Binding and Endocytosis

Enecadin's applications in scientific research primarily revolve around its interaction with cellular components and processes. One key area is its involvement with the epsin NH2-terminal homology (ENTH) domain, crucial in clathrin-mediated endocytosis. Research by Itoh et al. (2001) demonstrated the ENTH domain's strong affinity for phosphatidylinositol-4,5-bisphosphate [PtdIns(4,5)P2], a critical factor in endocytosis mediated by clathrin-coated pits (Itoh et al., 2001).

Endosomal/Lysosomal System Regulation

Further research explores the role of Enecadin in the regulation of the endosomal/lysosomal system. Ent3p, a protein containing the ENTH domain, is shown to be a specific effector of PtdIns(3,5)P2, essential for protein sorting in the multivesicular body (MVB). The study by Friant et al. (2003) highlights Ent3p's importance in intralumenal vesicle formation within the MVB, relying on its binding to PtdIns(3,5)P2 via the ENTH domain (Friant et al., 2003).

Stereochemistry in Chemical Reactions

Enecadin is also significant in stereochemistry, specifically in reactions with singlet oxygen. Poon et al. (2004) investigated oxazolidinone-substituted enecarbamates' reactions with singlet oxygen, revealing temperature and solvent control over the stereoselectivity in these reactions. This study offers insights into the stereochemical outcomes depending on various physical factors (Poon et al., 2004).

Membrane Interaction Mechanisms

Enecadin's role extends to the study of membrane interactions, particularly in the contrasting behaviors of different domains. Stahelin et al. (2003) compared the membrane interactions of the ENTH and ANTH (AP180 N-terminal homology) domains, showing how PtdIns(4,5)P2 binding affects their membrane dissociation and deformation. These results provide a deeper understanding of the molecular mechanisms underlying membrane bending activities in cells (Stahelin et al., 2003).

properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHJTJCJOWMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948865
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enecadin

CAS RN

259525-01-4
Record name Enecadin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enecadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENECADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

13.8 kg of 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine, 4.8 kg of 60% sodium hydride, 130 kg of cyclohexane and 10.6 kg of 5-piperidino-1-pentanol were stirred under reflux for 4 hours.
Quantity
13.8 kg
Type
reactant
Reaction Step One
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
10.6 kg
Type
reactant
Reaction Step One
Quantity
130 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enecadin
Reactant of Route 2
Reactant of Route 2
Enecadin
Reactant of Route 3
Reactant of Route 3
Enecadin
Reactant of Route 4
Enecadin
Reactant of Route 5
Reactant of Route 5
Enecadin
Reactant of Route 6
Enecadin

Citations

For This Compound
38
Citations
K Jeyaseelan, KY Lim, A Armugam - Expert opinion on …, 2008 - Taylor & Francis
… Enecadin is a chemically synthesized neuroprotectant that is … Enecadin has been shown to be an effective neuroprotectant … Enecadin has been extensively studied in various in vivo …
Number of citations: 40 www.tandfonline.com
M Seki, O Tsuruta, R Tatsumi, A Soejima - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of pyrrolidine derivatives as Na + channel blockers was synthesized and evaluated for their inhibitory effects on neuronal Na + channels. Structure–activity relationship (…
Number of citations: 7 www.sciencedirect.com
T Yamamoto, A Takahara - Current topics in medicinal …, 2009 - ingentaconnect.com
The voltage-dependent N-type calcium channel (Cav2.2), which is distributed in the nerve endings of the central and peripheral nerves, is known to be strongly associated with the …
Number of citations: 100 www.ingentaconnect.com
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com
MR Chacon, MB Jensen, JA Sattin, JA Zivin - Current Cardiology Reports, 2008 - Springer
Acute ischemic stroke (AIS) is a significant cause of death and disability in the United States. It has been 10 years since tissue plasminogen activator became the first medication …
Number of citations: 58 link.springer.com
J Minnerup, H Wersching, K Diederich… - Journal of Cerebral …, 2010 - journals.sagepub.com
Omitting quality characteristics in animal stroke studies leads to an overestimation of the efficacy of candidate stroke drugs. Nevertheless, the methodological quality of preclinical stroke …
Number of citations: 38 journals.sagepub.com
V Pogačić, P Herrling - Neurodegenerative Diseases, 2007 - karger.com
Background/Aims: Alzheimer’s disease (AD) is characterized by extracellular Aβ peptide deposition originating from amyloid precursor protein cleavage and intracellular neurofibrillary …
Number of citations: 17 karger.com
I Tarnawa, H Bolcskei, P Kocsis - Recent Patents on CNS Drug …, 2007 - ingentaconnect.com
Voltage gated sodium channels play important roles both in vital physiological functions and several pathological processes of the central nervous system. Epilepsy, chronic pain, …
Number of citations: 97 www.ingentaconnect.com
V Pogacic, P Herrling - Neuro-Degenerative Diseases, 2009 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 2 search.proquest.com
VP Kramp - Neuro-degenerative diseases, 2012 - search.proquest.com
Neurodegenerative diseases are an increasingly important issue in our society. There are, however, still many obstacles on the way to finding methods for the cure. This table is …
Number of citations: 15 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.